2,5-Dichloro-6-methyl-3-nitropyridine
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Overview
Description
2,5-Dichloro-6-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H4Cl2N2O2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-6-methyl-3-nitropyridine typically involves the nitration of 2,5-dichloro-6-methylpyridine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 2,5-Dichloro-6-methylpyridine
Reagents: Nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction mixture is cooled to maintain a temperature below 10°C to prevent over-nitration and decomposition.
Procedure: The nitrating mixture is slowly added to the 2,5-dichloro-6-methylpyridine while maintaining the temperature. After the addition is complete, the reaction mixture is stirred for a specific period to ensure complete nitration.
Workup: The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered, washed, and dried to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems allows for precise temperature control and efficient mixing of reagents, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-6-methyl-3-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) can be used under basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products
Substitution: Products include 2,5-dichloro-6-methyl-3-aminopyridine or 2,5-dichloro-6-methyl-3-thiopyridine.
Reduction: The major product is 2,5-dichloro-6-methyl-3-aminopyridine.
Oxidation: Products include 2,5-dichloro-6-carboxypyridine or 2,5-dichloro-6-formylpyridine.
Scientific Research Applications
2,5-Dichloro-6-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving pyridine derivatives.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-6-methyl-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorine atoms and methyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-nitropyridine
- 2,5-Dichloro-3-nitropyridine
- 2,4-Dichloro-6-methyl-3-nitropyridine
Comparison
2,5-Dichloro-6-methyl-3-nitropyridine is unique due to the specific positioning of its substituents, which can significantly affect its reactivity and interaction with other molecules
Properties
Molecular Formula |
C6H4Cl2N2O2 |
---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
2,5-dichloro-6-methyl-3-nitropyridine |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3 |
InChI Key |
XUYROFYOCGLULK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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